4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoic acid
Description
4-Oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoic acid, also known as D-α-tocopherol succinate, is a semi-synthetic derivative of vitamin E. Its structure comprises three key components:
- A chromanol ring with methyl substituents at positions 2, 5, 7, and 6.
- A long-chain alkyl group (4,8,12-trimethyltridecyl) attached to the chromanol ring, enhancing lipophilicity and membrane integration.
- A succinic acid moiety esterified to the chromanol oxygen, improving stability and facilitating prodrug activation .
This compound is widely used in pharmaceuticals and nutraceuticals due to its antioxidant properties and enhanced shelf stability compared to free α-tocopherol. As a prodrug, it hydrolyzes in vivo to release active α-tocopherol, which scavenges peroxyl radicals and protects lipid membranes from oxidative damage .
Properties
Molecular Formula |
C33H54O5 |
|---|---|
Molecular Weight |
530.8 g/mol |
IUPAC Name |
4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoic acid |
InChI |
InChI=1S/C33H54O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35/h22-24H,9-21H2,1-8H3,(H,34,35)/t23?,24?,33-/m1/s1 |
InChI Key |
IELOKBJPULMYRW-KVEAWRJYSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
This section evaluates structural analogs and functionally related compounds, focusing on antioxidant mechanisms, physicochemical properties, and biological efficacy.
Structural Analogs of Vitamin E Derivatives
*4,8,12-Trimethyltridecyl (TMTD) chain.
Key Findings :
- Esterification Impact : Succinate and acetate esters prolong shelf life but require enzymatic hydrolysis for activity. The bulky succinate group in the target compound slows hydrolysis compared to acetate, delaying antioxidant effects but improving formulation stability .
- Methylation Pattern: α-Tocopherol derivatives (with full chromanol methylation) exhibit superior radical scavenging vs. γ-forms due to optimized electron donation in HAT reactions .
Aryl-Substituted 4-Oxobutanoic Acid Derivatives
The target compound shares the 4-oxobutanoic acid backbone with synthetic antioxidants, which often act via electron transfer (ET). Examples include:
*Assays: FRAP (ferric reducing power), TEAC (Trolox equivalence antioxidant capacity).
Key Findings :
- Substituent Effects : Electron-donating groups (e.g., methyl, isopropyl) enhance ET capacity, while bulky groups (e.g., tert-butyl) reduce solubility and assay performance .
- Mechanistic Contrast: Unlike the target compound (HAT-driven via tocopherol), aryl butanoates primarily act via ET, making them less effective in lipid-rich systems but more suitable in aqueous environments .
Physicochemical and Pharmacokinetic Comparison
| Property | D-α-Tocopherol Succinate | α-Tocopherol | 4-Oxo-4-(4-isopropylphenyl)butanoic acid |
|---|---|---|---|
| logP | ~12.5 | ~10.8 | ~3.1 |
| Aqueous Solubility | Insoluble | Low | Moderate |
| Bioavailability | Prodrug (slow release) | High | Rapid absorption |
| Primary Application | Lipid-phase antioxidants | Dietary supplement | Industrial preservatives |
Key Insights :
- The target compound’s extreme lipophilicity (logP >12) enables deep integration into lipid bilayers, outperforming both aryl butanoates and unesterified tocopherols in membrane protection .
- Synthetic aryl butanoates, with lower logP values, are better suited for hydrophilic formulations but lack targeted biological delivery .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
Answer: Synthesis typically involves multi-step organic reactions, including:
- Michael Addition : Analogous compounds (e.g., 4-oxo-4-arylbutanoic acids) are synthesized via Michael-type addition of nucleophiles (e.g., thioglycolic acid) to α,β-unsaturated ketones under controlled temperatures (40–60°C) .
- Friedel-Crafts Acylation : Used to prepare α,β-unsaturated ketone precursors, often catalyzed by Lewis acids like AlCl₃ .
- Protective Group Strategies : tert-Butoxy groups are employed to stabilize reactive intermediates, followed by deprotection and purification via column chromatography .
Q. Yield Optimization Strategies :
Q. Table 1. Synthetic Methods and Optimization
Q. How is the stereochemical configuration confirmed, and what analytical techniques validate its structure?
Answer:
- Chiral HPLC : Resolves enantiomers, critical for verifying the (2R)-chroman moiety .
- X-ray Crystallography : Provides absolute configuration determination using single-crystal diffraction data .
- 2D NMR (COSY/NOESY) : Analyzes proton connectivity and spatial arrangements to distinguish diastereomers .
- HRMS : Validates molecular formula with mass accuracy (<5 ppm error) .
Q. Table 2. Structural Validation Techniques
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Emergency Mitigation :
Advanced Research Questions
Q. How can computational modeling predict reactivity and optimize reaction pathways?
Answer:
- Quantum Chemical Calculations : Simulate transition states to identify energetically favorable pathways (e.g., reaction path searches using density functional theory) .
- Machine Learning : Analyze historical reaction data to predict optimal conditions (e.g., solvent selection, temperature gradients) .
- Case Study : ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 50% in analogous syntheses .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
Answer:
Q. What methodologies study the compound’s interactions with biological targets (e.g., enzymes)?
Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) for receptor-ligand interactions .
- Molecular Docking : Predicts binding poses using crystal structures of target proteins (e.g., tocopherol-associated proteins) .
- In Vitro Assays : Measure inhibitory effects on enzymes (e.g., cyclooxygenase) via spectrophotometric kinetics .
Q. How can degradation products be identified under varying storage conditions?
Answer:
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage .
- LC-MS/MS : Profiles degradation products by comparing fragmentation patterns with reference libraries .
- Kinetic Modeling : Predicts shelf-life using Arrhenius equations based on degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
